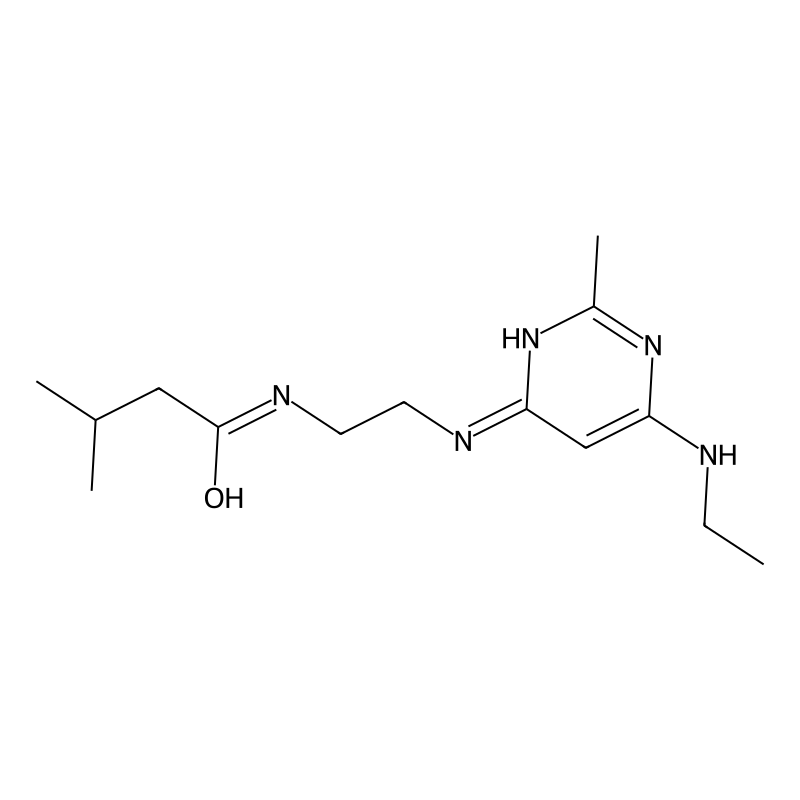

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbutanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- The compound 4-amino-N-[2(diethylamino)Ethyl]benzamide tetraphenylborate was synthesized and characterized . This compound was found to have good activity against both Gram-positive bacteria (S. aureus ATCC 29,213 and B. subtilis ATCC 10400) and yeast, including Candida albicans ATCC 10231 .

- The synthesis involved reacting sodium tetraphenyl borate with 4-amino-N-[2(diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature .

- The results revealed that the PR-TPB complex has good activity against both Gram-positive bacteria and yeast .

- N,α-Diethylphenethylamine (N,α-DEPEA, 2-ethylamino-1-phenylbutane, EAPB) is a close chemical analog of methamphetamine, which has been sold as a designer drug .

- It was originally patented by Knoll Pharma as one of several analogs for pharmaceutical applications .

- In animal models, these analogs showed properties of cognitive enhancement and increased pain tolerance .

- Triethylenetetramine and other aliphatic nitrogen chelates can be used in chelating agents, corrosion inhibitors, resin curing agents, catalysts, organic intermediates, and other research and industrial fields .

- The outstanding structural feature is that there are 4 strong coordination N atoms in the molecule, which can form stable chelates with most metal ions with a two-ring structure .

Pharmaceutical Applications

Designer Drug

Industrial Applications

- The compound 4-amino-N-[2(diethylamino)ethyl]benzamide tetraphenylborate was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2(diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature .

- The title compound, 4-amino-N-[2(diethylamino)ethyl]benzamide tetraphenylborate, was produced in 85% of the reactions .

- The ground state electronic characteristics of the S1 and S2 complex configurations were computed using the density functional theory (DFT) approach, using B3LYP level 6-311 G (d,p) basis sets .

- HOMO and LUMO frontier molecular orbitals and molecular electrostatics using the optimized were used to obtain a potential map of the chemical .

- N,α-Diethylphenethylamine (N,α-DEPEA, 2-ethylamino-1-phenylbutane, EAPB) is a close chemical analog of methamphetamine, which has been sold as a designer drug .

- It was found as an adulterant in biologically significant amounts in the pre-workout supplements Craze (marketed by Driven Sports, Inc.) and Detonate (marketed by Gaspari Nutrition) .

Chemical Synthesis

Computational Study

Nutritional Supplements

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbutanamide is a complex organic compound characterized by its unique structure, which includes a pivalamide group linked to a pyrimidine derivative. The presence of an ethylamino substituent at the 6-position of the pyrimidine ring enhances its potential biological activity. This compound is of significant interest in medicinal chemistry due to its potential interactions with biological targets, which may lead to therapeutic applications.

- Oxidation: Utilizing agents such as hydrogen peroxide or potassium permanganate.

- Reduction: Employing reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: Involving the replacement of functional groups under appropriate conditions.

These reactions are crucial for modifying the compound to improve its biological properties or to synthesize analogs for further study.

Research indicates that compounds with similar structural features often exhibit significant biological activity. N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbutanamide may act as an enzyme inhibitor or have applications in cancer treatment. The ethylamino and pivalamide groups may enhance binding affinity for specific biological targets, such as kinases or enzymes involved in cellular signaling pathways.

The synthesis of N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbutanamide typically involves several steps:

- Formation of the Pyrimidine Ring: This can be achieved through the reaction of ethylamine with 2-methylpyrimidine-4-amine.

- Attachment of the Ethylamino Group: The ethylamino group is introduced by reacting the pyrimidine derivative with ethylamine in the presence of a suitable catalyst.

- Formation of the Amide Group: The final step involves reacting with propionyl chloride to form the desired amide .

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbutanamide has several applications:

- Chemistry: Used as a building block for synthesizing more complex molecules.

- Biology: Investigated for potential antimicrobial and antiviral properties.

- Medicine: Explored for therapeutic effects, including anti-inflammatory and anticancer activities.

- Industry: Applied in developing new materials and chemical processes.

The mechanism of action for N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbutanamide involves its interaction with specific molecular targets, modulating their activity and leading to various biological effects. For instance, it may inhibit enzymes related to inflammation or cancer progression, showcasing its potential as a therapeutic agent.

Several compounds share structural similarities with N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbutanamide:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(Ethylamino)ethanol | C4H11N | Simpler structure, primarily used in organic synthesis. |

| 2-Methylpyrimidine-4-amine | C6H8N4 | A pyrimidine derivative with potential biological activity. |

| N-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,4-difluorobenzenesulfonamide | C15H19F2N5O2S | Contains fluorinated groups, enhancing bioactivity. |

Uniqueness

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbutanamide is distinguished by its specific combination of functional groups, which impart unique chemical and biological properties not found in simpler analogs. Its structural complexity allows for targeted interactions with biological systems, making it a valuable candidate for further research in medicinal chemistry.